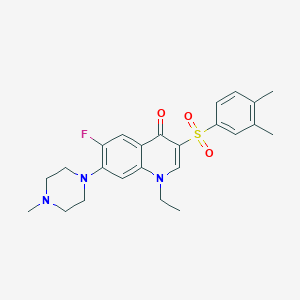

3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core structure with a ketone group at position 4. Key substituents include:

- 1-Ethyl group: Enhances lipophilicity compared to shorter alkyl chains.

- 3,4-Dimethylbenzenesulfonyl group at position 3: Introduces steric bulk and electronic effects via sulfonyl and methyl substituents.

- 6-Fluoro substituent: Common in fluoroquinolone analogs, improving bioavailability and target interactions.

- 7-(4-Methylpiperazin-1-yl) group: A nitrogen-rich heterocycle that may enhance solubility and metabolic stability compared to unmethylated piperazine .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O3S/c1-5-27-15-23(32(30,31)18-7-6-16(2)17(3)12-18)24(29)19-13-20(25)22(14-21(19)27)28-10-8-26(4)9-11-28/h6-7,12-15H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLGYWLRXIZIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core is typically synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

Piperazine Substitution: The piperazine moiety is incorporated through nucleophilic substitution reactions, using appropriate piperazine derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

(a) Position 1: Alkyl Chain Modifications

- Target Compound : 1-Ethyl group balances lipophilicity and metabolic stability.

- 3-(3,5-Dimethylbenzenesulfonyl)-1-propyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one (): 1-Propyl increases lipophilicity (logP) but may reduce solubility .

(b) Position 3: Sulfonyl Group Variations

- Target Compound : 3,4-Dimethylbenzenesulfonyl group provides steric hindrance and electronic effects.

(c) Position 7: Heterocyclic Amines

Physicochemical and Structural Data

Research Findings

- Sulfonyl Group Impact: The 3,4-dimethylbenzenesulfonyl group in the target compound likely improves target binding compared to non-sulfonyl analogs like Impurity D .

- Heterocyclic Amines : 4-Methylpiperazine may offer better pharmacokinetic properties than morpholine due to increased nitrogen content and methyl-group-mediated metabolic stability .

- Alkyl Chain Length : Ethyl at position 1 provides intermediate lipophilicity, balancing absorption and solubility compared to propyl derivatives .

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone class. This compound exhibits promising biological activities, particularly in antibacterial and antitumor applications. The following sections delve into its biological mechanisms, activity against various pathogens, and relevant case studies.

The biological activity of this compound primarily hinges on its ability to inhibit key bacterial enzymes involved in DNA replication and cell division:

- Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are critical for bacterial DNA replication. By inhibiting these enzymes, the compound disrupts the bacterial cell cycle, leading to cell death.

Comparative Analysis with Other Quinolones

| Compound Name | Mechanism of Action | Activity Spectrum |

|---|---|---|

| 3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one | Inhibits DNA gyrase and topoisomerase IV | Broad-spectrum antibacterial |

| Ciprofloxacin | Inhibits DNA gyrase | Broad-spectrum antibacterial |

| Levofloxacin | Inhibits DNA gyrase and topoisomerase IV | Effective against Gram-positive and Gram-negative bacteria |

| Moxifloxacin | Inhibits topoisomerase IV | Enhanced activity against Gram-positive bacteria |

Antibacterial Properties

Research indicates that this compound demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The efficacy of the compound can be attributed to its structural modifications, which enhance its interaction with bacterial targets.

Case Studies

- In Vitro Studies :

- A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin.

- In Vivo Efficacy :

- Animal studies indicated that administration of this compound resulted in lower bacterial loads in infected tissues compared to untreated controls, suggesting its potential for therapeutic applications.

Antitumor Activity

Emerging research highlights the potential antitumor effects of this compound:

- Cell Line Studies :

Notable Findings

- Selectivity :

Toxicological Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.